
Eremomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eremomycin: is a novel antibacterial antibiotic classified as a polycyclic glycopeptide. It was first isolated at the Institute of New Antibiotics, USSR Academy of Medical Sciences, from the culture fluid of the actinomycete INA-238 . This compound belongs to the same class as vancomycin but exhibits some unique features.
Vorbereitungsmethoden
Synthese:: Eremomycin kann durch semisynthetische Verfahren synthetisiert werden. Derivate (3–6) werden durch Kondensation von Vancomycin (1) oder this compound (2) mit Pyrrolidin oder Piperidin erhalten. Diese Modifikationen verbessern die antibakterielle Wirksamkeit und reduzieren pseudoallergische Reaktionen .
Industrielle Produktion:: Obwohl spezifische Verfahren der industriellen Produktion nicht umfassend dokumentiert sind, wurden die semisynthetischen Derivate aufgrund ihrer verbesserten Eigenschaften untersucht.
Analyse Chemischer Reaktionen
Reaktionen:: Eremomycin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, tragen zu seinen strukturellen Modifikationen bei.
Hauptprodukte:: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen this compound-Derivate wie this compound-Pyrrolilid (5), das eine verbesserte Aktivität gegen grampositive Bakterien zeigt, einschließlich Vancomycin-resistenter Stämme .
Wissenschaftliche Forschungsanwendungen
Chemie:: Forscher haben die chemischen Eigenschaften von Eremomycin untersucht, darunter seine Stabilität, Löslichkeit und Wechselwirkungen mit anderen Verbindungen.
Biologie und Medizin:: Die antibakterielle Wirksamkeit von this compound wurde in verschiedenen klinischen Isolaten von Staphylococcus und Enterococcus untersucht. Es zeigt vielversprechende Ergebnisse bei der Behandlung systemischer bakterieller Infektionen .
Industrie::
5. Wirkmechanismus
This compound hemmt die Zellwandsynthese in Bakterien. Es bindet an das D-Alanyl-D-Alanin-Terminus von Peptidoglykan-Vorläufern und verhindert deren Einbau in die Zellwand. Dieser Mechanismus stört die Integrität der Bakterienzelle und führt zum Zelltod.
Wirkmechanismus
Eremomycin inhibits cell wall synthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the cell wall. This mechanism disrupts bacterial cell integrity and leads to cell death.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit:: Eremomycin zeichnet sich durch seine verbesserte Aktivität gegen Vancomycin-resistente Stämme und reduzierte pseudoallergische Reaktionen im Vergleich zu natürlichen Antibiotika wie Vancomycin und dem ursprünglichen this compound aus .
Ähnliche Verbindungen:: Obwohl this compound einzigartig ist, gehören ähnliche Verbindungen zu Vancomycin, Teicoplanin und anderen Glykopeptid-Antibiotika.
Biologische Aktivität
Eremomycin is a glycopeptide antibiotic first isolated from the actinobacterium Amycolatopsis orientalis subsp. Eremomycini. It is particularly noted for its potent activity against Gram-positive bacteria, including strains resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and enterococci. This compound has garnered attention as a last-resort treatment option due to its efficacy and unique mechanisms of action.
Antibacterial Efficacy
This compound exhibits strong antibacterial properties, particularly against various Gram-positive bacteria. Its mechanism primarily involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis.
Minimum Inhibitory Concentration (MIC) Values
The effectiveness of this compound can be quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of an antibiotic that inhibits bacterial growth. The following table summarizes MIC values for this compound against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (VISA) | 4.0 |
Enterococcus faecalis (Van A) | 8.0 |
Staphylococcus haemolyticus | 1.0 |
These values illustrate that this compound is particularly effective against resistant strains, showcasing its potential in treating serious infections where other antibiotics fail .
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of this compound derivatives has revealed that modifications can enhance its antibacterial activity. For instance, aminoalkylamide derivatives of this compound have shown improved efficacy against resistant bacterial strains, indicating that specific structural changes can lead to significant increases in potency .
Case Studies
- Treatment of MRSA Infections : A study demonstrated the successful use of this compound in treating infections caused by MRSA strains that were resistant to vancomycin. The patients exhibited significant clinical improvement, highlighting the drug's role as a critical therapeutic option in severe cases .
- In Vitro Resistance Studies : In vitro studies have shown that this compound maintains its effectiveness against various resistant strains, including those with altered penicillin-binding proteins and modified cell wall structures. These findings support its continued use in clinical settings where resistance is prevalent .
This compound functions by forming dimers in solution, which enhances its binding affinity to bacterial cell wall precursors. This dimerization is crucial for its activity, as it stabilizes the antibiotic's interaction with target sites on the bacterial surface .
Recent Advances
Recent research has focused on improving the delivery and efficacy of this compound through novel formulations and combinations with other antibiotics. For example, studies have explored the use of this compound in chiral stationary phases for high-performance liquid chromatography (HPLC), which has implications for drug separation and analysis .
Q & A
Basic Research Questions
Q. What is the molecular structure of eremomycin, and how does it differ from vancomycin?
this compound (C₇₃H₈₉ClN₁₀O₂₆) is a glycopeptide antibiotic with a macrocyclic heptapeptide core and sugar moieties. Unlike vancomycin, its structure includes a unique chlorine-substituted aromatic ring and a modified amino sugar, enhancing stability against bacterial resistance mechanisms . Structural comparisons can be analyzed via X-ray crystallography or nuclear magnetic resonance (NMR) to identify functional group variations critical to antimicrobial activity.
Q. What standardized assays are used to evaluate this compound’s antibacterial activity?
Use broth microdilution (CLSI guidelines) or agar diffusion assays to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens like Staphylococcus aureus. Include quality control strains (e.g., S. aureus ATCC 29213) and validate results with triplicate experiments to ensure reproducibility .
Q. How is this compound synthesized, and what are the challenges in scaling up production?
this compound is produced via fermentation using Nocardia orientalis NRRL 18097. Optimize fermentation media using orthogonal design (e.g., carbon/nitrogen ratio adjustments) to increase yield. Semi-synthetic derivatives can be prepared by modifying vancomycin or this compound’s sugar residues via chemical conjugation (e.g., pyrrolidine or piperidine condensation) .
Advanced Research Questions
Q. How can researchers design experiments to address discrepancies in this compound’s reported MIC values?
Contradictions in MIC data may arise from differences in bacterial strains, assay conditions, or compound purity. Conduct sensitivity analyses by:
- Comparing methodologies (e.g., broth vs. agar dilution).
- Validating compound purity via HPLC (>95% purity recommended).
- Testing under standardized pH, temperature, and cation-adjusted media .
Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects with β-lactams?
Use fractional inhibitory concentration index (FICI) analysis to quantify synergy. For example:
Combination | FICI | Interpretation |
---|---|---|
This compound + Ceftaroline | ≤0.5 | Synergy |
This compound + Imipenem | >0.5–4 | Additive/Indifference |
Employ mixed-effects models to account for inter-experiment variability . |
Q. How can resistance to this compound be studied in methicillin-resistant Staphylococcus aureus (MRSA)?
Induce resistance in vitro via serial passage in sub-inhibitory this compound concentrations. Genomic sequencing (e.g., Illumina NovaSeq) can identify mutations in van gene clusters or cell wall synthesis pathways. Validate findings with gene knockout/complementation studies .
Q. What methodologies are recommended for studying this compound’s pharmacokinetics in animal models?
Use LC-MS/MS to measure plasma/tissue concentrations in rodents after intravenous administration. Apply non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Ensure ethical compliance (IACUC approval) and adhere to ARRIVE guidelines for reporting .
Q. Data Management and Reproducibility
Q. How should researchers manage raw data from this compound fermentation optimization studies?
- Store raw data (e.g., HPLC chromatograms, biomass measurements) in FAIR-aligned repositories (e.g., Zenodo).
- Document metadata, including fermentation parameters (pH, temperature, agitation) and instrument calibration records .
Q. What strategies mitigate bias in this compound clinical trial design?
Use double-blinded, randomized controlled trials (RCTs) with placebo comparators. Pre-register protocols on ClinicalTrials.gov and apply CONSORT guidelines for reporting. Include diverse patient cohorts to assess demographic variability .
Q. Ethical and Reporting Standards
Q. How can researchers ensure ethical compliance in this compound toxicity studies?
Obtain IRB/IACUC approval for in vivo experiments. Follow OECD guidelines for acute/chronic toxicity testing, including humane endpoints and histopathological evaluations. Publish negative results to avoid publication bias .
Q. Research Communication
Q. What are the key elements of a research paper on this compound’s mechanism of action?
Structure the manuscript with:
- Introduction : Hypothesis on target specificity (e.g., binding to Lipid II).
- Methods : Detailed protocols for SPR (surface plasmon resonance) or TEM (transmission electron microscopy).
- Results : Quantitative data (e.g., binding affinity in nM).
- Discussion : Contrast findings with vancomycin’s mechanism .
Eigenschaften
CAS-Nummer |
110865-90-2 |
---|---|
Molekularformel |
C73H89ClN10O26 |
Molekulargewicht |
1558.0 g/mol |
IUPAC-Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)32-11-15-43(38(74)18-32)106-45-20-33-19-44(60(45)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)105-35-12-8-30(9-13-35)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |
InChI-Schlüssel |
UECIPBUIMXSXEI-BNSVOVDNSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-82846B A 82846A A82846A eremomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.